Mephedrone Mephedrone Mephedrone is an aromatic ketone that is propiophenone substituted at C-4 and at C-beta with methyl and methylamino groups respectively. It is a synthetic stimulant and entactogen drug of the amphetamine and cathinone classes. It has a role as a xenobiotic and an environmental contaminant. It is a member of amphetamines, an aromatic ketone and a secondary amino compound. It derives from a propiophenone.
Mephedrone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Mephedrone has been investigated in Alcohol-Related Disorders and Amphetamine-Related Disorders.
Brand Name: Vulcanchem
CAS No.: 88783-39-5
VCID: VC0052824
InChI: InChI=1S/C11H15NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,12H,1-3H3
SMILES: CC1=CC=C(C=C1)C(=O)C(C)NC
Molecular Formula: C18H21NO
Molecular Weight: 267.372

Mephedrone

CAS No.: 88783-39-5

Cat. No.: VC0052824

Molecular Formula: C18H21NO

Molecular Weight: 267.372

* For research use only. Not for human or veterinary use.

Mephedrone - 88783-39-5

Specification

Description Mephedrone is an aromatic ketone that is propiophenone substituted at C-4 and at C-beta with methyl and methylamino groups respectively. It is a synthetic stimulant and entactogen drug of the amphetamine and cathinone classes. It has a role as a xenobiotic and an environmental contaminant. It is a member of amphetamines, an aromatic ketone and a secondary amino compound. It derives from a propiophenone.
Mephedrone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Mephedrone has been investigated in Alcohol-Related Disorders and Amphetamine-Related Disorders.
CAS No. 88783-39-5
Molecular Formula C18H21NO
Molecular Weight 267.372
IUPAC Name 2-(methylamino)-1-(4-methylphenyl)propan-1-one
Standard InChI InChI=1S/C11H15NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,12H,1-3H3
Standard InChI Key UIOKRZKDMRJWFG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(C)NC

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